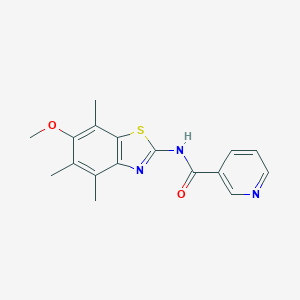
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has several biochemical and physiological effects. In animal models, this compound has been shown to reduce the size of tumors and inhibit the growth of cancer cells. In addition, this compound has been shown to reduce inflammation and improve the symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has been shown to have significant effects in animal models, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Another direction is to study the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. In addition, future research could focus on developing new methods for synthesizing this compound and identifying analogs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has potential applications in various fields, particularly in medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and identify new directions for its use.
Synthesemethoden
The synthesis of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- involves the reaction of 2-amino-6-methoxy-4,5,7-trimethylbenzothiazole with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- as a white solid.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
Eigenschaften
CAS-Nummer |
145096-38-4 |
|---|---|
Produktname |
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Molekularformel |
C17H17N3O2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-9-10(2)14(22-4)11(3)15-13(9)19-17(23-15)20-16(21)12-6-5-7-18-8-12/h5-8H,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
LFEMGJZYGUPYGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C |
Synonyme |
3-Pyridinecarboxamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



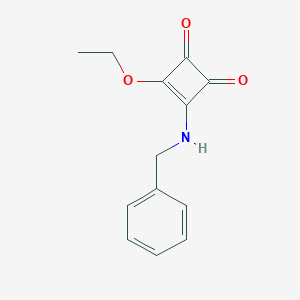


![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
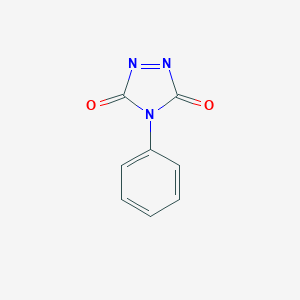
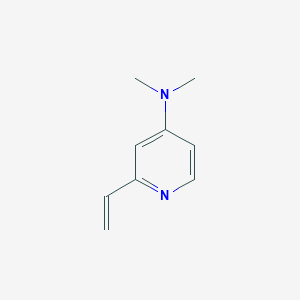


![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
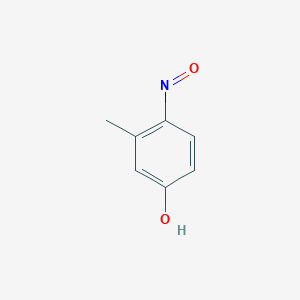



![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)